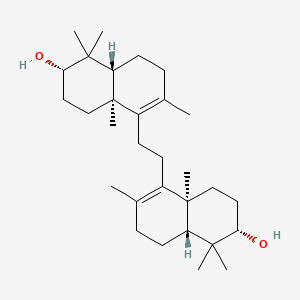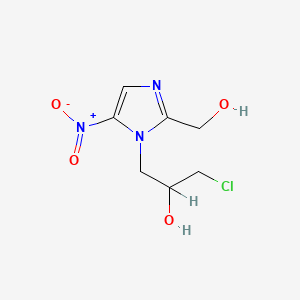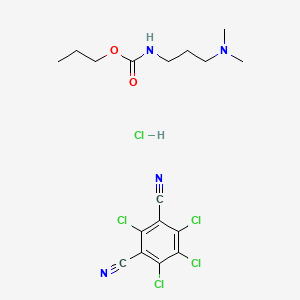
1,3-ビス(ジシアノメチリデン)インダン
説明
Synthesis Analysis
The synthesis of 1,3-bis(dicyanomethylidene)indan involves techniques that allow for the creation of its complex structure. This includes the use of strong acids and bases to facilitate reactions under specific conditions. One prominent method is the reaction of 3-(dicyanomethylidene)indan-1-one with various reagents to produce novel cationic-anionic polymethine dyes and other derivatives with distinct properties (Krasnaya et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,3-bis(dicyanomethylidene)indan is characterized by its stable π-electronic framework. Studies have focused on the crystal packing structures of its derivatives, revealing interesting patterns of charge-by-charge and charge-segregated assemblies, which are stabilized by dipole-dipole interactions and hydrogen bonding (Tanaka et al., 2019).
Chemical Reactions and Properties
1,3-Bis(dicyanomethylidene)indan is known for its reactivity towards various chemical agents, producing a range of derivatives. The compound's ability to undergo self-deprotonation in polar media, turning from colorless to blue, highlights its potential as a minimal anionic polymethine dye for near-infrared fluorescence imaging (Heo et al., 2012). Additionally, its role as a (photo)initiator in polymerization processes demonstrates its versatility in materials science (Telitel et al., 2014).
Physical Properties Analysis
The physical properties of 1,3-bis(dicyanomethylidene)indan and its derivatives have been extensively studied, particularly their solvatochromic behavior and molecular geometry. These studies reveal the compound's significant response to environmental polarity, which has implications for its use in nonlinear optics and other applications (Traskovskis et al., 2017).
Chemical Properties Analysis
The chemical properties of 1,3-bis(dicyanomethylidene)indan are marked by its electron-accepting capabilities, which are leveraged in the synthesis of dyes and chromophores. Its role in the formation of donor-acceptor butadiene chromophores through Knoevenagel condensation exemplifies its utility in creating compounds with tailored absorption spectra and electronic properties (Francos et al., 2016).
科学的研究の応用
電荷移動錯体の形成
1,3-ビス(ジシアノメチリデン)インダンは、イオン結晶における電荷移動錯体の形成に使用されます。 アルキル鎖を有するビオロゲンと対にしてイオン対集合体を形成します 。 これらの集合体の電荷移動特性は、UV-Vis吸収分光法を用いて特徴付けられます 。 電荷移動吸収帯は、アルキル鎖の長さに依存することがわかりました .
有機機能性共結晶
この化合物は、π共役系に基づく有機機能性共結晶の開発に使用されます 。 これらの共結晶は、分子の組み合わせに基づいて、光学特性、電気伝導度、およびその他の特性を調節することができます .
半導体
電子供与体と電子受容体を組み合わせることで得られる電荷移動錯体共結晶材料は、半導体として潜在的な用途があります .
強誘電体材料
同様に、これらの電荷移動錯体共結晶材料は、強誘電体材料の開発にも使用できます .
有機太陽電池
1,3-ビス(ジシアノメチリデン)インダンは、有機太陽電池において電子受容体材料として広く使用されています .
有機発光ダイオード(OLED)
この化合物は、有機発光ダイオード(OLED)の製造にも使用されます .
エポキシドの開環重合
1,3-ビス(ジシアノメチリデン)インダンは、室温でのエポキシドの開環重合のための新しい開始剤として提示されています .
作用機序
Target of Action
The primary targets of 1,3-Bis(dicyanomethylidene)indan are viologen dications with diverse alkyl chains . These targets are π-electron cations that form ion pair assemblies with 1,3-Bis(dicyanomethylidene)indan, which acts as a stable π-electron anion .
Mode of Action
1,3-Bis(dicyanomethylidene)indan interacts with its targets by forming charge-transfer (CT) complexes in ionic crystals . The compound’s interaction with its targets results in the formation of different assembled structures, categorized into three types: “columnar”, “slipped columnar”, and "independent" . The CT properties of these complexes are characterized using UV-Vis absorption spectroscopy .
Biochemical Pathways
The compound’s interaction with its targets affects the charge-transfer properties and the molecular arrangement formed from π-electronic ion pairs . The variation in the CT transitions can be explained by the differences in the type of assembled structure .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane . These properties could influence its bioavailability.
Result of Action
The formation of CT complexes by 1,3-Bis(dicyanomethylidene)indan results in materials with intriguing optical properties . These materials have potential applications in semiconductors and ferroelectric materials . The compound also acts as a new initiator for ring opening polymerization of epoxides at room temperature .
Action Environment
The action of 1,3-Bis(dicyanomethylidene)indan is influenced by environmental factors such as the length of the alkyl chains in the viologen dications . The CT absorption bands were found to be dependent on the alkyl chain length . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature .
将来の方向性
The future directions of research on 1,3-Bis(dicyanomethylidene)indan could involve further exploration of its properties and potential applications. For instance, its use as a new initiator for ring opening polymerization of epoxides at room temperature presents interesting possibilities . Additionally, its strong acid behavior and associated basic form that does not inhibit the propagation of the cationic polymerization could be further investigated .
特性
IUPAC Name |
2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N4/c16-6-10(7-17)14-5-15(11(8-18)9-19)13-4-2-1-3-12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZYYOYCJQHAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391784 | |
| Record name | 1,3-Bis(dicyanomethylidene)indan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38172-19-9 | |
| Record name | 1,3-Bis(dicyanomethylidene)indan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Indan-1,3-diylidene)dimalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,3-Bis(dicyanomethylidene)indan interesting for material science?
A1: 1,3-Bis(dicyanomethylidene)indan is a fascinating molecule due to its ability to act as an electron acceptor in charge-transfer complexes. This property arises from its structure, featuring electron-withdrawing dicyanomethylidene groups. Researchers have explored its potential in organic electronics by pairing it with various electron-donating molecules, such as viologens. [, ]
Q2: Can 1,3-Bis(dicyanomethylidene)indan self-assemble into larger structures?
A3: Yes, 1,3-Bis(dicyanomethylidene)indan can participate in self-assembly processes. It has been successfully incorporated into 2D and 3D metal-organic frameworks alongside silver(I) ions. These frameworks display diverse structural motifs, including interwoven networks and interpenetrating nets, highlighting the molecule's potential in supramolecular chemistry and materials science. []
Q3: What are the optical properties of 1,3-Bis(dicyanomethylidene)indan?
A4: Interestingly, 1,3-Bis(dicyanomethylidene)indan is colorless in its neutral form but exhibits a distinct blue color in polar media. This color change stems from self-deprotonation, leading to the formation of its conjugate base. This colored form has shown potential as a near-infrared fluorescent dye, particularly for biomolecule probing through non-covalent interactions. []
Q4: How does the self-deprotonation of 1,3-Bis(dicyanomethylidene)indan influence its interactions?
A5: The self-deprotonation of 1,3-Bis(dicyanomethylidene)indan generates a negatively charged anion, enabling it to form ionic interactions with various π-electronic cations. This property has led to the creation of diverse ion-pairing assemblies with intriguing packing structures, driven by a balance of electrostatic interactions, dipole-dipole interactions, and hydrogen bonding. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



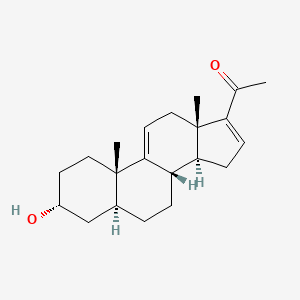
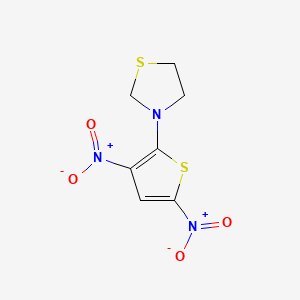
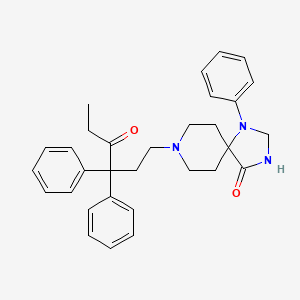

![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1230761.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)
![3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide](/img/structure/B1230765.png)
![3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1230767.png)


